molecular formula C9H17NS B8680284 4-(Ethylsulfanyl)-2,2,3,3-tetramethyl-2,3-dihydroazete CAS No. 128693-99-2

4-(Ethylsulfanyl)-2,2,3,3-tetramethyl-2,3-dihydroazete

Cat. No. B8680284
CAS RN: 128693-99-2
M. Wt: 171.31 g/mol
InChI Key: VIGZTHPZKSQZCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Ethylsulfanyl)-2,2,3,3-tetramethyl-2,3-dihydroazete is a useful research compound. Its molecular formula is C9H17NS and its molecular weight is 171.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(Ethylsulfanyl)-2,2,3,3-tetramethyl-2,3-dihydroazete suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Ethylsulfanyl)-2,2,3,3-tetramethyl-2,3-dihydroazete including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

128693-99-2

Product Name

4-(Ethylsulfanyl)-2,2,3,3-tetramethyl-2,3-dihydroazete

Molecular Formula

C9H17NS

Molecular Weight

171.31 g/mol

IUPAC Name

4-ethylsulfanyl-2,2,3,3-tetramethylazete

InChI

InChI=1S/C9H17NS/c1-6-11-7-8(2,3)9(4,5)10-7/h6H2,1-5H3

InChI Key

VIGZTHPZKSQZCR-UHFFFAOYSA-N

Canonical SMILES

CCSC1=NC(C1(C)C)(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 10.5 ml of triethyloxonium tetrafluoroborate as a 1M solution in CH2Cl2, a solution of 1 g (7 mmol) of tetramethylazetidinethione in 3 ml of dry CH2Cl2 was added under an inert atmosphere. The mixture was stirred at room temperature for 1 hour and then at reflux for 1 hour. After cooling, it was added dropwise to 10 ml of a 50% K2CO3 solution at -10° C. After filtration, the organic phase was separated out and immediately dried over MgSO4. Filtration was followed by removal of the solvent under vacuum and the oily residue was subjected to flash silica chromatography (pet. ether: ethyl acetate; 8:2) to obtain the product as a colorless oil.
Quantity
10.5 mL
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
tetramethylazetidinethione
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.